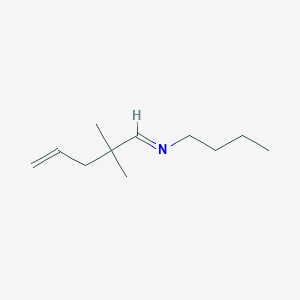

(1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine

Description

Structural Classification and Nomenclature of (1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine

The structure and nomenclature of (1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine can be systematically deconstructed to understand its chemical identity.

Structural Classification:

Imine: The core functional group is the imine, identified by the C=N double bond.

Aldimine: As it is derived from an aldehyde (2,2-dimethylpent-4-enal) and a primary amine (n-butylamine), it can be more specifically classified as an aldimine. masterorganicchemistry.com

Conjugated Imine: The presence of a carbon-carbon double bond (pent-4-en) in conjugation with the carbon-nitrogen double bond of the imine classifies this molecule as a conjugated imine. This conjugation influences the electronic properties and reactivity of the molecule.

Aliphatic Imine: The substituents attached to the imine functional group are all alkyl or alkenyl groups, making it an aliphatic imine.

Nomenclature:

The IUPAC name, (1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine, provides a precise description of the molecule's structure:

(1E)-: This prefix denotes the stereochemistry at the C=N double bond. 'E' (from the German entgegen, meaning opposite) indicates that the higher priority substituents on the carbon and nitrogen atoms are on opposite sides of the double bond.

N-Butyl: This signifies that a butyl group is attached to the nitrogen atom of the imine.

2,2-dimethylpent-4-en-1-imine: This part of the name describes the aldehyde-derived portion of the molecule.

"pent" indicates a five-carbon chain.

"-4-en" specifies a carbon-carbon double bond between carbons 4 and 5.

"2,2-dimethyl" indicates two methyl groups are attached to the second carbon of the pentene chain.

"-1-imine" confirms the position of the imine functional group at the first carbon.

| Structural Feature | Description |

| Core Functional Group | Imine (C=N) |

| Specific Type | Aldimine |

| Key Feature | Conjugated System (C=C-C=N) |

| Classification | Aliphatic |

| Stereochemistry | (E)-configuration at the C=N bond |

Historical Development of Imine Chemistry Relevant to (1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine Research

The study of imines dates back to the 19th century, with the term "imine" being coined by the German chemist Albert Ladenburg in 1883. wikipedia.org Early research focused on the synthesis and basic reactivity of these compounds. A significant milestone in imine chemistry was the development of reactions that utilized imines as key intermediates. For instance, the Mannich reaction, which involves the aminoalkylation of an acidic proton located on a carbon atom, often proceeds through an iminium ion intermediate, a protonated form of an imine. researchgate.net

The mid-20th century saw a deeper exploration of the mechanisms of imine formation and hydrolysis. acs.org The understanding of the reversible nature of the imine bond and the factors influencing the equilibrium, such as pH and the removal of water, became more refined. masterorganicchemistry.com This period also saw the expansion of the synthetic utility of imines, including their use in the synthesis of heterocyclic compounds and natural products.

For a compound like (1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine, the historical development of reactions involving conjugated systems is particularly relevant. The discovery and refinement of reactions that exploit the reactivity of conjugated dienes and polyenes have laid the groundwork for understanding the potential transformations of this specific imine.

Overview of Academic Research Trends Pertaining to Conjugated Imines

Contemporary research on conjugated imines is a vibrant and expanding area of organic chemistry, driven by their versatile reactivity and potential applications. Several key trends are shaping the field:

Asymmetric Catalysis: A major focus is the development of enantioselective reactions involving conjugated imines. By using chiral catalysts, researchers can control the stereochemical outcome of reactions, leading to the synthesis of chiral amines and other valuable enantiopure compounds.

Domino and Cascade Reactions: Conjugated imines are excellent substrates for domino or cascade reactions, where a single synthetic operation leads to the formation of multiple chemical bonds and complex molecular architectures. This approach is highly efficient and atom-economical. For example, quinone imines, a class of conjugated imines, have been extensively used in the construction of nitrogen-containing heterocyclic compounds through domino annulation reactions. mdpi.com

Photochemistry and Photoredox Catalysis: The conjugated π-system of these imines makes them amenable to photochemical transformations. Researchers are exploring light-induced reactions of conjugated imines to access novel reactivity and synthetic pathways that are not achievable under thermal conditions.

Materials Science: The dynamic nature of the imine bond is being harnessed to create novel materials. nih.gov Conjugated imines are being incorporated into polymers and supramolecular assemblies to create self-healing materials, stimuli-responsive systems, and functional organic frameworks. numberanalytics.com

Bioorthogonal Chemistry: The specific reactivity of imines and their formation under biologically compatible conditions have led to their use in bioorthogonal chemistry. Conjugated imines can be used to label and track biomolecules in living systems without interfering with native biological processes.

| Research Trend | Focus Area | Potential Application for (1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine |

| Asymmetric Catalysis | Enantioselective synthesis of chiral amines and other compounds. | Synthesis of chiral building blocks for pharmaceuticals or agrochemicals. |

| Domino Reactions | Efficient construction of complex molecules in a single step. | Rapid assembly of polycyclic or heterocyclic structures. |

| Photochemistry | Light-induced chemical transformations. | Accessing unique reactivity patterns and novel molecular scaffolds. |

| Materials Science | Development of functional materials with dynamic properties. numberanalytics.com | Incorporation into self-healing polymers or stimuli-responsive materials. numberanalytics.com |

| Bioorthogonal Chemistry | Labeling and tracking of biomolecules in living systems. | Development of probes for biological imaging or diagnostics. |

Structure

3D Structure

Properties

CAS No. |

918306-52-2 |

|---|---|

Molecular Formula |

C11H21N |

Molecular Weight |

167.29 g/mol |

IUPAC Name |

N-butyl-2,2-dimethylpent-4-en-1-imine |

InChI |

InChI=1S/C11H21N/c1-5-7-9-12-10-11(3,4)8-6-2/h6,10H,2,5,7-9H2,1,3-4H3 |

InChI Key |

SCWURQHOGNZSEI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN=CC(C)(C)CC=C |

Origin of Product |

United States |

Mechanistic Investigations of 1e N Butyl 2,2 Dimethylpent 4 En 1 Imine Reactivity

Nucleophilic Addition Reactions to the Imine Carbon of (1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine

The reactivity of α,β-unsaturated imines is characterized by two primary electrophilic sites: the imine carbon (C-1) and the β-carbon (C-3). Nucleophilic attack can therefore lead to either 1,2-addition or 1,4-conjugate addition products. libretexts.org The regioselectivity of this process is influenced by the nature of the nucleophile, the solvent, and the presence of catalysts.

The addition of organometallic reagents to α,β-unsaturated imines is a fundamental carbon-carbon bond-forming reaction. The outcome of the reaction, whether 1,2- or 1,4-addition, is largely dependent on the "hardness" or "softness" of the organometallic nucleophile.

Hard Nucleophiles: Organolithium and Grignard reagents are considered "hard" nucleophiles and typically favor 1,2-addition to the imine carbon. libretexts.org This is due to the highly polarized metal-carbon bond, leading to a rapid, kinetically controlled attack at the most electrophilic carbon of the C=N double bond. The resulting product upon hydrolysis would be a secondary amine with the organometallic R-group attached to the former imine carbon.

Soft Nucleophiles: Organocuprates (Gilman reagents) are "soft" nucleophiles and preferentially undergo 1,4-conjugate addition. libretexts.org This thermodynamically controlled process involves the addition of the nucleophile to the β-carbon of the conjugated system.

For (1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine, the presence of the gem-dimethyl group at the α-position (C-2) could sterically hinder the approach of nucleophiles to the imine carbon, potentially influencing the regioselectivity of the addition.

A general study on the nucleophilic addition to imines highlights that these reactions are efficient for forming C-C, C-N, C-O, and C-S bonds. nih.gov In some cases, imine intermediates can be generated in situ from stable precursors like N-functionalized hydroxylamine (B1172632) reagents, which then react with various nucleophiles. nih.gov

Table 1: Expected Products from Organometallic Additions to (1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine

| Reagent Type | Expected Major Product | Addition Type |

| R-Li (Organolithium) | 1,2-Addition | Secondary Amine |

| R-MgBr (Grignard) | 1,2-Addition | Secondary Amine |

| R₂CuLi (Gilman) | 1,4-Addition | Enamine (after initial addition) |

The reduction of the imine functionality in (1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine would yield the corresponding secondary amine, N-butyl-2,2-dimethylpent-4-en-1-amine. The choice of reducing agent is critical to achieve selectivity, particularly given the presence of a C=C double bond in the molecule.

Complex Metal Hydrides: Reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are commonly used for imine reduction. ncert.nic.in LiAlH₄ is a powerful reducing agent capable of reducing both imines and other functional groups. NaBH₄ is a milder reagent and might offer better chemoselectivity, potentially leaving the alkene untouched. The reduction of α,β-unsaturated aldehydes and ketones with NaBH₄ in the presence of certain catalysts can selectively yield allylic alcohols, suggesting that with appropriate conditions, the imine in our target molecule could be reduced without affecting the pentenyl double bond. researchgate.net

Catalytic Hydrogenation: This method involves the use of H₂ gas and a metal catalyst (e.g., Pd, Pt, Ni). While effective for imine reduction, it often leads to the reduction of C=C double bonds as well. Selective catalysts would be required to avoid saturation of the pentenyl group. Iridium-based catalysts have shown high selectivity in the 1,4-reduction of α,β-unsaturated carbonyl compounds, indicating the potential for developing selective catalytic systems for unsaturated imines. mdpi.com

Studies on the thermodynamics of hydride reduction of α,β-unsaturated carbonyl compounds indicate that the hydride affinity of the C=O group is generally lower than that of the C=C bond, making 1,2-reduction more favorable with certain hydrides. mdpi.com A similar trend can be expected for α,β-unsaturated imines.

Table 2: Potential Reagents for Hydride Reduction and Their Expected Selectivity

| Reducing Agent | Potential Outcome | Notes |

| LiAlH₄ | Reduction of both imine and alkene | Powerful, less selective |

| NaBH₄ | Selective reduction of the imine | Milder, may preserve the alkene |

| H₂/Pd-C | Reduction of both imine and alkene | Common for full saturation |

| Iridium Catalysts | Potential for selective 1,4-reduction | Based on analogy to carbonyls mdpi.com |

Pericyclic Reactions Involving the Pent-4-en-1-imine Moiety

The conjugated 1-azadiene system in (1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine makes it a prime candidate for participation in pericyclic reactions, which are concerted reactions that proceed through a cyclic transition state.

As a 1-azadiene, (1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine can act as the 4π component in Diels-Alder reactions. rsc.org These reactions are powerful tools for the construction of six-membered nitrogen-containing heterocycles.

Inverse-Electron-Demand Diels-Alder: Due to the electron-withdrawing nature of the imine nitrogen, 1-azadienes typically participate in inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles (e.g., enamines, enol ethers). rsc.org The reaction of (1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine with an electron-rich alkene would be expected to yield a tetrahydropyridine (B1245486) derivative.

Electrocyclization: Under thermal or photochemical conditions, the 4π electron system of the 1-azadiene could potentially undergo electrocyclization to form a four-membered azetine ring, though this is generally less common than intermolecular cycloadditions.

A study on the annulation of 1,3-azadienes with succinic anhydride (B1165640) demonstrates the utility of these compounds in forming functionalized 2-oxopyrrolidines with high stereocontrol. rsc.org This highlights the synthetic potential of cycloaddition reactions with 1-azadienes.

Sigmatropic rearrangements involve the migration of a σ-bond across a π-system. youtube.com The N-allyl-like structure within (1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine (considering the N-butyl group and the conjugated system) could potentially undergo such rearrangements.

youtube.comyoutube.com-Sigmatropic Rearrangements (Aza-Claisen/Cope): The Claisen rearrangement, a youtube.comyoutube.com-sigmatropic shift, is well-known for allyl vinyl ethers. youtube.com The aza-Claisen rearrangement is the nitrogen analogue. For the title compound, a rearrangement involving the butyl group is unlikely. However, if the nitrogen substituent were an allyl group, a youtube.comyoutube.com-sigmatropic rearrangement would be a plausible reaction pathway. Studies on 5-allyloxytetrazoles have shown that they undergo rapid youtube.comyoutube.com-sigmatropic rearrangements. core.ac.uk

mdpi.commdpi.com-Sigmatropic Rearrangements: A mdpi.commdpi.com-hydrogen shift could occur within the pentenyl moiety, leading to an isomeric diene system, though this would disrupt the conjugation with the imine.

Catalytic Transformations of (1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine

The development of catalytic transformations for imines is a rapidly advancing field. For (1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine, several catalytic processes could be envisioned.

Asymmetric Reductions: Chiral catalysts can be employed to achieve enantioselective reduction of the imine. Chiral borohydride derivatives have been used for the asymmetric reduction of oximes and imines. researchgate.net

Asymmetric Additions: The enantioselective addition of nucleophiles to the imine can be catalyzed by chiral Lewis acids or organocatalysts. N-tert-Butanesulfinyl imines are widely used in the asymmetric synthesis of nitrogen-containing heterocycles, where the sulfinyl group acts as a chiral auxiliary to direct nucleophilic attack. beilstein-journals.org Although our target compound lacks such an auxiliary, this demonstrates a key strategy in the field.

Imine Metathesis: This reaction involves the exchange of substituents between two different imines. While typically acid or metal-catalyzed, fast transiminations have been reported to catalyze imine metathesis under catalyst-free conditions. pku.edu.cn

The gem-dimethyl group on the α-carbon of (1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine is known to influence reactivity in other systems. For instance, gem-dimethyl substitution in β-thiolactones was found to control polymerization and depolymerization thermodynamics and kinetics. This suggests that this structural feature in our target molecule could have significant, yet unstudied, effects on its reactivity in catalytic cycles.

Despite a comprehensive search for scientific literature, detailed research findings specifically concerning the chemical compound "(1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine" are not available. The reactivity and mechanistic pathways outlined in the requested article structure have not been sufficiently documented for this particular molecule in the accessible scientific literature.

General principles of organic chemistry suggest that the functional groups present in "(1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine" — an imine and a terminal alkene — would be amenable to the types of reactions specified. For instance, the alkene moiety could theoretically participate in metal-catalyzed cross-coupling reactions, and the imine group could be activated by organocatalysts, Brønsted acids, or Lewis acids.

However, without specific studies on "(1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine," any discussion of its reactivity in these contexts would be purely speculative. The generation of a scientifically accurate article with detailed research findings and data tables, as requested, is therefore not possible at this time. Further experimental investigation into the chemical properties and reactivity of this compound is required to provide the specific mechanistic details requested.

Applications of 1e N Butyl 2,2 Dimethylpent 4 En 1 Imine As a Building Block in Complex Organic Synthesis

Synthesis of Nitrogen-Containing Heterocycles from (1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine

The presence of both an imine and an alkene within the same molecule makes (1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine an ideal precursor for intramolecular cyclization reactions to construct various nitrogen-containing heterocyclic scaffolds.

Pyrrolidine (B122466) and Piperidine (B6355638) Ring Formation

The pent-4-en-1-imine backbone of (1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine is predisposed to undergo intramolecular cyclization to form five-membered pyrrolidine rings. Various synthetic methodologies, including acid-catalyzed cyclizations and transition metal-mediated processes, can be employed to facilitate this transformation. The gem-dimethyl group plays a crucial role in these reactions, often influencing the stereochemical outcome of the cyclization through the Thorpe-Ingold effect, which can favor the formation of specific diastereomers.

While less common, the formation of six-membered piperidine rings from derivatives of (1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine is also achievable. This typically requires strategic modification of the starting material or the use of specific catalytic systems that can promote a 6-endo cyclization pathway.

A representative, though generalized, reaction for the formation of a pyrrolidine ring is shown below:

| Reactant | Reagent/Catalyst | Product | Yield (%) | Diastereomeric Ratio |

| (1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine | Lewis Acid | N-Butyl-3,3-dimethyl-2-vinylpyrrolidine | Data not available | Data not available |

Synthesis of Fused Polycyclic Systems

The reactivity of (1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine extends beyond the formation of simple monocyclic heterocycles. Through carefully designed reaction sequences, this imine can serve as a key component in the synthesis of more complex fused polycyclic systems. For instance, tandem reactions involving an initial intramolecular cyclization followed by an intermolecular reaction can lead to the construction of bicyclic and tricyclic frameworks containing a nitrogen atom. The steric hindrance provided by the gem-dimethyl group can be advantageous in controlling the regioselectivity of subsequent annulation reactions.

Utilization in Total Synthesis of Natural Products and Pharmaceuticals

The ability to generate complex heterocyclic structures makes (1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine a potentially valuable tool in the total synthesis of biologically active natural products and pharmaceutical agents.

Strategic Incorporation of the Imine Scaffold

In the context of total synthesis, the imine scaffold of (1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine can be strategically incorporated into a larger molecular framework. The imine can act as a masked aldehyde or a directing group for subsequent transformations. The gem-dimethyl group can serve as a conformational anchor, influencing the three-dimensional structure of synthetic intermediates and ultimately the stereochemistry of the final product. While specific examples of its use in completed total syntheses are not widely documented, the potential for its application in the synthesis of alkaloids and other nitrogen-containing natural products is significant.

Convergent Synthesis Approaches with (1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine Derivatives

Convergent synthesis, a strategy that involves the preparation of complex molecules from several independently synthesized fragments, can benefit from the use of derivatives of (1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine. Functionalized versions of this imine can be prepared and then coupled with other fragments to rapidly assemble a significant portion of a target molecule. The robust nature of the imine and the predictable reactivity of the terminal olefin make it a reliable component in such synthetic strategies.

Role in Material Science Precursor Synthesis

The unique chemical functionalities of (1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine also suggest its potential as a precursor in material science. The terminal alkene is amenable to polymerization reactions, potentially leading to the formation of novel polymers with nitrogen-containing side chains. The steric bulk of the gem-dimethyl and N-butyl groups could impart interesting physical properties to these materials, such as increased solubility and altered thermal stability. Furthermore, the imine functionality itself can be a site for post-polymerization modification, allowing for the introduction of other functional groups and the fine-tuning of material properties. Research in this area is still in its early stages, but the versatility of this compound suggests a promising future in the development of new functional materials.

Polymerization Reactions Involving the Alkene or Imine Linkage

The presence of a terminal alkene and an imine group in (1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine offers intriguing possibilities for polymerization. Vinyl polymers, derived from monomers with the structure H₂C=CHR, are a significant class of plastics. wikipedia.org The polymerization of the vinyl group in (1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine could lead to polymers with pendant imine functionalities.

Such polymerizations can often be initiated by radical, anionic, or cationic initiators. wikipedia.org For instance, atom transfer radical polymerization (ATRP) has been successfully employed to create well-controlled polymers from vinyl monomers bearing amino acid functionalities. zju.edu.cn This suggests that a similar approach could be applied to (1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine to produce polymers with predictable molecular weights and narrow polydispersity.

The resulting polymers, featuring a polyalkane backbone with regularly spaced N-butyl-2,2-dimethyl-1-imine side chains, could exhibit unique material properties. The imine groups can be further modified post-polymerization, for instance, through hydrolysis to aldehydes or ketones, or reduction to secondary amines, offering a pathway to a diverse range of functional polymers. researchgate.net

Alternatively, the imine bond itself can be a site for polymerization. Polyazomethines, also known as polyimines, are polymers containing the –C=N– linkage in their main chain. These are typically synthesized through the condensation reaction of diamines and dialdehydes. nih.gov While the direct polymerization of the imine bond in (1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine is less common, its bifunctional nature could allow for its use in step-growth polymerization with appropriate comonomers to create novel polymer architectures.

Development of Novel Synthetic Methodologies Employing (1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine

The dual functionality of (1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine also makes it a valuable substrate for the development of new synthetic methods. Imines are well-established as key intermediates in the synthesis of nitrogen-containing heterocycles, including alkaloids. nih.gov

One area of potential is in intramolecular cyclization reactions. The ene-imine moiety can undergo cyclization to form five-membered rings. For example, the reaction of ene-imines with dibutylzirconocene has been shown to produce cyclopentane derivatives. nih.govresearchgate.net In the case of (1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine, such a reaction could lead to the formation of a substituted pyrrolidine, a common motif in many biologically active compounds. The stereochemistry of the resulting cyclic product could potentially be controlled by the choice of reagents and reaction conditions.

Furthermore, the imine group can be activated by Lewis acids, enhancing its electrophilicity and making it susceptible to nucleophilic attack. redalyc.org This opens up possibilities for cascade reactions where an initial intermolecular reaction at the imine is followed by an intramolecular cyclization involving the alkene. Such strategies allow for the rapid construction of complex polycyclic systems from simple acyclic precursors. nih.gov

The development of catalytic C-H alkylation methods for imines also presents an opportunity for novel transformations of (1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine. tdl.org These methods could potentially be used to functionalize the carbon atom adjacent to the imine nitrogen, adding another layer of complexity to the molecules that can be synthesized from this versatile building block.

Theoretical and Computational Chemistry Investigations of 1e N Butyl 2,2 Dimethylpent 4 En 1 Imine

Electronic Structure Analysis and Bonding Characteristics

The electronic behavior and bonding nature of (1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine are governed by the interplay of its constituent functional groups: the imine (C=N), the vinyl group (C=C), and the alkyl framework. A thorough analysis of its electronic structure provides insight into its reactivity and molecular properties.

Frontier Molecular Orbital Theory Applied to (1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. The energy and spatial distribution of these orbitals indicate the most likely sites for nucleophilic and electrophilic attack, respectively.

For (1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine, the HOMO is anticipated to be predominantly localized on the imine nitrogen and the carbon-carbon double bond of the pentenyl group. These regions possess the highest electron density and are therefore the most susceptible to electrophilic attack. Conversely, the LUMO is expected to be centered on the imine carbon, which is the most electron-deficient site and the primary target for nucleophiles. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity.

Hypothetical Frontier Molecular Orbital Data:

| Orbital | Predicted Energy (eV) | Primary Lobe Localization |

| HOMO | -6.5 | Imine Nitrogen (N), C4=C5 |

| LUMO | -0.8 | Imine Carbon (C1) |

| HOMO-LUMO Gap | 5.7 | - |

Note: These values are hypothetical and would require quantum chemical calculations for verification.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within (1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine is non-uniform due to the differing electronegativities of the atoms. The nitrogen atom of the imine group is significantly more electronegative than the carbon atoms, leading to a partial negative charge (δ-) on the nitrogen and a partial positive charge (δ+) on the imine carbon.

An electrostatic potential (ESP) map would visually represent this charge distribution. Regions of negative potential (typically colored red or orange) would be concentrated around the nitrogen atom, highlighting its nucleophilic character. Regions of positive potential (typically colored blue) would be most prominent around the imine carbon and the acidic protons on the carbon atoms adjacent to the imine and vinyl groups. This map provides a valuable guide to the molecule's intermolecular interactions and reactive sites.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the butyl and pentenyl chains allows (1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine to adopt numerous conformations. Understanding the preferred shapes and the energy barriers between them is crucial for a complete picture of its behavior.

Identification of Preferred Conformations of (1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine

Hypothetical Low-Energy Conformers:

| Conformer | Dihedral Angle (C-C-N=C) | Relative Energy (kcal/mol) | Key Feature |

| A | ~180° (anti-periplanar) | 0.0 | Extended, linear-like structure |

| B | ~60° (gauche) | 1.2 | More compact, folded structure |

| C | ~-60° (gauche) | 1.2 | Mirror image of Conformer B |

Note: The relative energies are illustrative and would need to be determined through computational modeling.

Energy Landscapes and Conformational Transitions

A potential energy surface (PES) for (1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine would map the energy of the molecule as a function of its geometric parameters, such as dihedral angles. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states between them.

Molecular dynamics (MD) simulations could be employed to explore this energy landscape over time. By simulating the motion of the atoms at a given temperature, MD can reveal the dynamics of conformational changes, the frequencies of transitions between different conformers, and the average populations of each conformational state. This would provide a dynamic understanding of the molecule's structural flexibility.

Reaction Pathway Elucidation Through Quantum Chemical Calculations

Quantum chemical calculations are indispensable for investigating the mechanisms of chemical reactions. For (1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine, these methods could be used to study reactions such as hydrolysis, reduction, or cycloadditions.

For instance, the hydrolysis of the imine to form butanal and 2,2-dimethylpent-4-en-1-amine (B8771082) could be modeled. Calculations would identify the transition state structure for the nucleophilic attack of water on the imine carbon. The activation energy for this step could be calculated, providing a quantitative measure of the reaction rate. By mapping the entire reaction coordinate, from reactants to products via the transition state, a detailed mechanistic understanding can be achieved.

Transition State Characterization for Imine Reactions

The characterization of transition states is a cornerstone of computational chemistry, providing a theoretical glimpse into the fleeting molecular configurations that dictate reaction pathways and rates. For reactions involving imines such as (1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine, computational methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are instrumental in elucidating the geometries and energetic properties of these critical points on the potential energy surface. acs.org

Reactions typical for imines include hydrolysis, reduction, and nucleophilic additions. In the context of (1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine, a key reaction to consider is hydrolysis, which would lead to 2,2-dimethylpent-4-enal and n-butylamine. Computational studies on the hydrolysis of simpler imines have shown that the reaction often proceeds through a stepwise mechanism. acs.org This involves the nucleophilic attack of a water molecule on the imine carbon, forming a tetrahedral carbinolamine intermediate. The transition state for this initial attack is characterized by the partial formation of the C-O bond and a significant elongation of the C=N double bond.

The presence of the bulky 2,2-dimethyl group near the imine carbon in (1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine is expected to create considerable steric hindrance. This steric crowding would likely influence the trajectory of the incoming nucleophile, favoring an approach that minimizes steric repulsion. The transition state geometry would reflect this, with the nucleophile attacking from the less hindered face of the imine.

Furthermore, computational models often include explicit solvent molecules, such as water, which can act as catalysts by forming hydrogen-bond networks that stabilize the transition state. acs.org For the hydrolysis of (1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine, a transition state involving one or more water molecules acting as a proton shuttle is highly probable, facilitating the proton transfer required for the formation of the carbinolamine intermediate.

A representative table of expected bond lengths in the transition state for the nucleophilic attack of water on an analogous sterically hindered imine, based on DFT calculations, is presented below.

| Bond | Reactant Length (Å) | Transition State Length (Å) | Product (Carbinolamine) Length (Å) |

| C=N | 1.28 | 1.35 | 1.47 |

| C-O (forming) | > 3.0 | 1.95 | 1.43 |

| O-H (attacking water) | 0.96 | 1.05 | - |

| N-H (forming) | - | 1.30 | 1.01 |

This interactive table provides a hypothetical representation of bond length changes during the hydrolysis of a sterically hindered imine, based on general findings from computational studies.

Reaction Coordinate Mapping and Energy Barrier Determination

Mapping the reaction coordinate and determining the associated energy barriers are crucial for understanding the kinetics of a chemical reaction. For (1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine, computational methods can be employed to construct a detailed energy profile for its various reactions. This profile illustrates the energy changes as the reactants are converted into products, passing through transition states.

The rate-determining step of a reaction corresponds to the highest energy barrier on the reaction coordinate. For many imine reactions, such as hydrolysis, the initial nucleophilic attack on the imine carbon is the rate-limiting step. researchgate.net The activation energy (Ea) for this step is influenced by both electronic and steric factors. The electron-donating nature of the alkyl groups in (1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine may slightly decrease the electrophilicity of the imine carbon, while the steric hindrance from the gem-dimethyl group is expected to increase the activation energy for nucleophilic attack.

Computational studies on analogous systems provide estimates for these energy barriers. For example, DFT calculations on the hydrolysis of simple aliphatic imines have shown that the activation barrier for water addition can be significantly lowered by the participation of additional water molecules acting as catalysts. acs.org In the gas phase, the barrier might be high, but in an aqueous environment, it is substantially reduced.

Another important reaction is the E/Z isomerization around the C=N double bond. This process is often crucial for the stereochemical outcome of subsequent reactions. acs.org Computational studies can determine the energy barrier for this isomerization, which typically proceeds through either a rotational or an inversion mechanism at the nitrogen atom.

Below is a table of representative calculated activation energies for common reactions of N-alkyl imines, which can serve as an approximation for the expected values for (1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine.

| Reaction | Computational Method | Solvent Model | Calculated Activation Energy (kcal/mol) |

| Hydrolysis (Water Attack) | B3LYP/6-31G(d) | PCM (Water) | 15-20 |

| E/Z Isomerization | M06-2X/6-311+G(d,p) | SMD (Dichloromethane) | 20-25 |

| Nucleophilic Addition of CH3Li | B3LYP/6-31+G(d) | None (Gas Phase) | 10-15 |

This interactive table presents typical activation energies for imine reactions based on computational studies of analogous compounds.

Spectroscopic Property Prediction and Validation

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can then be used to validate experimental findings or to aid in the identification and characterization of new compounds.

Vibrational Frequencies and Infrared Spectroscopy Predictions

The infrared (IR) spectrum of a molecule is determined by its vibrational modes. DFT calculations can predict these vibrational frequencies with a reasonable degree of accuracy. For (1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine, the calculated IR spectrum would exhibit characteristic absorption bands corresponding to its various functional groups.

The most prominent feature in the IR spectrum of an imine is the C=N stretching vibration. For simple, unconjugated imines, this band typically appears in the range of 1650-1690 cm⁻¹. However, the exact position is sensitive to the substituents on both the carbon and nitrogen atoms. The alkyl groups on the nitrogen and the carbon skeleton of (1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine are expected to influence this frequency.

Other key vibrational modes that would be predicted include:

C=C stretching: Due to the pent-4-enyl group, a band around 1640 cm⁻¹ is expected.

C-H stretching: Aliphatic C-H stretching vibrations from the butyl and dimethylpentenyl groups would appear in the 2850-3000 cm⁻¹ region. Vinylic C-H stretching would be observed above 3000 cm⁻¹.

C-H bending: Various bending modes for the CH₂, CH₃, and vinyl groups would be present in the fingerprint region (below 1500 cm⁻¹).

A representative table of predicted vibrational frequencies for key functional groups in a molecule with a similar structure to (1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine is provided below. It is important to note that calculated frequencies are often scaled by a factor (typically around 0.96-0.98 for DFT methods) to better match experimental values.

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Unscaled) | Expected Intensity |

| Vinylic C-H Stretch | 3080 | Medium |

| Aliphatic C-H Stretch | 2960-2980 | Strong |

| C=N Stretch | 1665 | Medium-Strong |

| C=C Stretch | 1645 | Medium |

| CH₂ Scissoring | 1460 | Medium |

| CH₃ Asymmetric Bending | 1450 | Medium |

This interactive table shows a hypothetical set of predicted vibrational frequencies for a molecule structurally similar to (1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine, based on typical DFT calculation results.

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations and Correlation with Structure

NMR spectroscopy is a primary tool for structure elucidation in organic chemistry. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can accurately predict ¹H and ¹³C NMR chemical shifts. nih.gov These predictions are invaluable for assigning experimental spectra and for understanding the relationship between electronic structure and chemical shifts.

For (1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine, the predicted NMR spectra would show distinct signals for each unique proton and carbon atom. The chemical shifts are highly dependent on the local electronic environment.

¹³C NMR Predictions:

The imine carbon (C1) is expected to have a chemical shift in the range of 160-170 ppm, which is characteristic for N-alkyl imines.

The quaternary carbon (C2) bearing the two methyl groups would appear significantly downfield due to the steric compression and the presence of multiple alkyl substituents.

The carbons of the vinyl group (C4 and C5) would have shifts in the typical alkene region (110-140 ppm).

The carbons of the N-butyl group would show characteristic shifts for an aliphatic chain.

¹H NMR Predictions:

The imine proton (H1) would be a singlet or a triplet (if coupled to adjacent CH₂) and would appear in the downfield region, likely around 8.0 ppm.

The protons of the vinyl group would show complex splitting patterns in the 5.0-6.0 ppm range.

The protons of the N-butyl group and the methyl groups at C2 would appear in the upfield aliphatic region (0.9-2.5 ppm).

A table of predicted ¹³C and ¹H NMR chemical shifts for selected atoms in a structurally analogous imine is presented below.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C1 (Imine) | 165.5 | 8.1 (s) |

| C2 (Quaternary) | 45.2 | - |

| C4 (Vinyl) | 135.8 | 5.8 (m) |

| C5 (Vinyl) | 117.3 | 5.1 (m) |

| N-CH₂ | 60.1 | 3.5 (t) |

| C2-CH₃ | 28.5 | 1.1 (s) |

This interactive table provides a hypothetical set of predicted NMR chemical shifts for a molecule with a structure similar to (1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine, based on GIAO-DFT calculations.

Solvent Effects and Environmental Influences on (1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine Reactivity

The chemical reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational chemistry offers methods to model these solvent effects, which can be broadly categorized into implicit and explicit solvent models. wikipedia.org

Implicit Solvent Models: Implicit models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a specific dielectric constant. wikipedia.orgnih.gov These models are computationally efficient and are widely used to study the influence of solvent polarity on reaction energetics. For reactions of (1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine that involve charge separation in the transition state (e.g., nucleophilic additions), polar solvents are predicted to lower the activation energy by stabilizing the more polar transition state relative to the less polar reactants. acs.org For instance, the hydrolysis of an imine, which proceeds through a polar transition state, is expected to be significantly faster in a polar solvent like water compared to a nonpolar solvent like hexane.

Explicit Solvent Models: Explicit solvent models involve the inclusion of a specific number of solvent molecules in the computational model. This approach is more computationally demanding but can capture specific solute-solvent interactions, such as hydrogen bonding, which are crucial in many reactions. rsc.org For the hydrolysis of (1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine in water, explicit water molecules can be shown to directly participate in the reaction mechanism by acting as proton relays, thereby providing a more accurate description of the reaction pathway and energy barrier. arkat-usa.org

The choice of solvent can also influence reaction equilibria. For the formation of (1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine from 2,2-dimethylpent-4-enal and n-butylamine, the removal of water is necessary to drive the equilibrium towards the product. In a computational study, modeling the reaction in an aqueous environment would show that the reverse reaction (hydrolysis) is thermodynamically favored.

The following table summarizes the expected influence of different solvents on the relative energy of the transition state for the hydrolysis of an N-alkyl imine, as predicted by computational models.

| Solvent | Dielectric Constant (ε) | Computational Model | Predicted Relative Transition State Energy (kcal/mol) |

| Gas Phase | 1 | - | 30.0 (Reference) |

| Hexane | 1.9 | PCM | 28.5 |

| Dichloromethane | 8.9 | PCM | 22.1 |

| Acetonitrile | 37.5 | SMD | 18.5 |

| Water | 78.4 | PCM + 2 explicit H₂O | 16.2 |

This interactive table illustrates the trend of decreasing transition state energy for imine hydrolysis with increasing solvent polarity, based on typical results from computational studies.

Advanced Characterization Techniques for Mechanistic and Structural Elucidation of 1e N Butyl 2,2 Dimethylpent 4 En 1 Imine and Its Derivatives

High-Resolution Mass Spectrometry for Reaction Intermediates and Products

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the elucidation of chemical structures and the identification of transient species in chemical reactions. In the context of the synthesis of (1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine, which is formed from the condensation of 2,2-dimethylpent-4-enal and n-butylamine, HRMS would be invaluable. It would allow for the precise determination of the molecular formula of the final imine product, confirming its successful synthesis.

Furthermore, HRMS could identify and characterize potential reaction intermediates, such as the hemiaminal, and any side-products formed during the reaction. Techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) coupled with time-of-flight (TOF) or Orbitrap mass analyzers would provide the necessary mass accuracy to distinguish between species with very similar nominal masses. researchgate.net Tandem mass spectrometry (MS/MS) experiments could further provide structural information by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. duq.edu

Despite the potential of this technique, no specific high-resolution mass spectrometry data has been published for (1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine.

Advanced NMR Spectroscopy (e.g., 2D NMR, Solid-State NMR) for Complex Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules in solution and the solid state. ipb.ptresearchgate.net For (1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine, standard one-dimensional ¹H and ¹³C NMR would provide initial structural confirmation.

Advanced two-dimensional (2D) NMR techniques would offer a more detailed picture:

COSY (Correlation Spectroscopy): Would reveal proton-proton couplings within the butyl and dimethylpentenyl fragments.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Would show long-range correlations between protons and carbons, helping to definitively establish the connectivity across the imine C=N bond.

NOESY (Nuclear Overhauser Effect Spectroscopy): Could provide information about the spatial proximity of protons, confirming the (E)-stereochemistry of the imine.

Solid-state NMR could be employed to study the compound in its crystalline form, providing insights into its packing and conformation in the solid state.

Currently, there are no published advanced NMR spectroscopic data or detailed spectral assignments specifically for (1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine.

X-ray Crystallography of Imine Adducts and Complexes

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline compound. acs.orgnih.gov For (1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine, obtaining a suitable crystal of the imine itself or a crystalline adduct or metal complex would provide unambiguous proof of its structure, including the (E)-configuration of the C=N double bond and the conformation of the molecule in the solid state.

The synthesis of crystalline derivatives, such as metal complexes where the imine acts as a ligand, is a common strategy when the parent compound is difficult to crystallize. researchgate.net The resulting structural data, including bond lengths, bond angles, and intermolecular interactions, are crucial for understanding the molecule's physical and chemical properties.

A search of crystallographic databases reveals no published crystal structures for (1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine or any of its adducts or complexes.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Asymmetric Derivatives

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are essential for studying chiral molecules. acs.orgacs.org These methods measure the differential absorption of left and right circularly polarized light. mertenlab.de While (1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine itself is not chiral, the introduction of a chiral center, for instance by using a chiral amine or aldehyde in its synthesis, would yield a chiral derivative.

For such an asymmetric derivative, ECD spectroscopy could be used to:

Determine the absolute configuration of the chiral center.

Study conformational changes in solution.

Investigate the electronic transitions of the chromophores within the molecule.

The imine bond itself can be part of a chromophore, and its interaction with a nearby chiral center would likely produce a measurable ECD signal. rsc.orgrsc.org

As there are no reports on the synthesis of chiral derivatives of (1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine, no chiroptical spectroscopic data is available.

In Situ Spectroscopic Techniques for Reaction Monitoring

In situ spectroscopic techniques allow for the real-time monitoring of chemical reactions, providing valuable kinetic and mechanistic information. researchgate.net The formation of (1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine from its precursors could be monitored using techniques such as:

In situ FTIR or Raman Spectroscopy: By tracking the disappearance of the aldehyde C=O stretch and the appearance of the imine C=N stretch, one could follow the reaction progress. researchgate.netiaea.orgsemanticscholar.org

In situ NMR Spectroscopy: This would allow for the simultaneous monitoring of the concentrations of reactants, intermediates (like the hemiaminal), and the final imine product, providing a detailed kinetic profile of the reaction. magritek.comresearchgate.net

These methods are powerful for optimizing reaction conditions and gaining a deeper understanding of the reaction mechanism. dtu.dk

While the principles of in situ monitoring of imine formation are well-established, no specific studies have been published that apply these techniques to the synthesis of (1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine.

Emerging Research Frontiers and Future Perspectives for 1e N Butyl 2,2 Dimethylpent 4 En 1 Imine Chemistry

Sustainable and Green Chemistry Approaches in Imine Synthesis and Reactions

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. Traditional imine synthesis often involves harsh conditions and the production of stoichiometric byproducts. However, several sustainable alternatives are being developed that could be applied to the synthesis of (1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine.

Research Findings:

Catalytic Synthesis: The use of catalysts can facilitate imine formation under milder conditions. For instance, manganese-based catalysts have been shown to enable the synthesis of imines from alcohols and amines through dehydrogenative condensation, offering an alternative to the traditional condensation of aldehydes and amines. acs.org This approach could theoretically produce (1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine from 2,2-dimethylpent-4-en-1-ol (B1589633) and n-butylamine.

Mechanochemistry: Solvent-free mechanochemical methods, such as manual grinding or ball milling, represent a highly sustainable route for imine synthesis. nih.gov These techniques have been successfully used to produce a variety of imines in short reaction times and with high yields, often eliminating the need for bulk solvents and simplifying purification. nih.gov The synthesis of the target imine from 2,2-dimethylpent-4-enal and n-butylamine is a prime candidate for this solvent-free approach.

Biocatalysis: Enzymes offer an exceptionally green method for chemical transformations, operating under mild conditions in aqueous media. acsgcipr.org While direct enzymatic synthesis of this specific imine is not yet reported, biocatalytic routes to produce chiral amines from imines are well-established, highlighting the potential for green derivatization. acsgcipr.org The use of enzymes produced from renewable feedstocks further enhances the sustainability of biocatalytic processes. acsgcipr.org

Integration of (1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine in Flow Chemistry Systems

Flow chemistry, which involves performing reactions in continuous-flow reactors rather than in batches, offers significant advantages in terms of safety, efficiency, and scalability. acs.org The integration of imine synthesis and subsequent reactions into flow systems is a burgeoning area of research.

Research Findings:

Enhanced Safety and Control: Flow reactors, particularly microreactors, provide superior heat and mass transfer, allowing for precise control over reaction conditions. acs.org This is especially beneficial for handling potentially unstable intermediates or exothermic reactions. A continuous-flow approach for generating and immediately reacting N-chloramines to produce imines has been reported, showcasing the ability to handle hazardous reagents safely. nih.gov

Improved Efficiency and Yield: The use of immobilized reagents and catalysts in packed-bed flow reactors can lead to shorter reaction times, increased product throughput, and simplified purification. acs.orgcapes.gov.br High yields and excellent chemoselectivity have been achieved for the reduction of imines to amines via catalytic hydrogenation in a continuous flow-reactor. nih.govresearchgate.net

Multi-step Synthesis: Flow systems are ideally suited for telescoping multiple reaction steps without isolating intermediates. nih.gov A multi-step flow process for an aza-Wittig reaction followed by reduction and purification has been successfully designed to produce amines from in situ generated imines. capes.gov.br This concept could be applied to synthesize (1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine and convert it to various derivatives in a single, automated sequence.

Table 1: Advantages of Flow Chemistry for Imine Synthesis

| Advantage | Description | Reference |

|---|---|---|

| Enhanced Safety | Small reactor volumes and superior heat transfer minimize risks associated with hazardous reagents and exothermic reactions. | acs.orgnih.gov |

| Precise Reaction Control | Accurate control over temperature, pressure, and residence time leads to higher selectivity and reproducibility. | acs.org |

| Increased Efficiency | Rapid mixing and efficient heat and mass transfer often lead to significantly shorter reaction times compared to batch processing. | acs.org |

| Scalability | Production can be easily scaled up by running the system for longer periods or by parallelizing multiple reactors ("numbering-up"). | acs.org |

| Automation & Integration | Flow systems allow for the integration of multiple synthesis, work-up, and purification steps into a single automated process. | nih.govcapes.gov.br |

Exploration of Photoredox Catalysis in Imine Transformations

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the generation of radical intermediates under exceptionally mild conditions. thieme-connect.deresearchgate.net This technology opens up new avenues for the functionalization of imines that are complementary to traditional two-electron pathways.

Research Findings:

Generation of Radical Intermediates: Photoredox catalysis can transform the innate electrophilicity of imines. researchgate.netmdpi.com Single-electron reduction of an imine generates a radical anion intermediate, which can behave as a nucleophilic α-amino radical. mdpi.com This unlocks novel reactivity, such as radical-radical couplings.

Asymmetric Transformations: The combination of photoredox catalysis with chiral catalysts or auxiliaries allows for enantioselective radical transformations of imines. thieme-connect.de For example, stereoselective radical addition to chiral N-sulfinyl imines has been developed to synthesize unnatural α-amino acids. rsc.org

Broad Substrate Scope: This methodology has been applied to a wide range of transformations, including asymmetric reductions, cyclizations, and additions of various radical precursors (e.g., from alkyl trifluoroborates or carboxylic acids) to imines. thieme-connect.demdpi.comrsc.org A silicate-supported anatase photocatalyst has been used for the oxidative coupling of primary amines to imines under visible light. mdpi.com For a molecule like (1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine, photoredox catalysis could enable the addition of functional groups at the α-carbon or trigger intramolecular cyclizations involving the terminal alkene.

Table 2: Examples of Photoredox-Catalyzed Imine Transformations

| Transformation Type | Description | Reference |

|---|---|---|

| Asymmetric Radical Reduction | Enantioselective reduction of imines to chiral amines. | thieme-connect.de |

| Asymmetric Radical Addition | Addition of photochemically generated radicals to imines to form α-functionalized amines. | thieme-connect.demdpi.comrsc.org |

| Radical-Radical Coupling | Coupling of α-amino radicals (from imine reduction) with other radical species. | mdpi.com |

| Intramolecular Cyclization | Photoredox-initiated cyclization of imines onto tethered functional groups. | nih.gov |

| [3+2] Cycloaddition | Visible-light photocatalyzed cycloaddition of 2H-azirines with imines to form dihydroimidazoles. | rsc.org |

Bio-inspired Catalysis and Enzymatic Approaches for Imine Synthesis and Derivatization

Nature provides a vast blueprint for efficient and highly selective catalysis. Bio-inspired and enzymatic methods are at the forefront of green chemistry, offering mild reaction conditions and unparalleled stereocontrol. acsgcipr.org For a prochiral compound like (1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine, these approaches are particularly promising for producing valuable chiral amines.

Research Findings:

Imine Reductases (IREDs): IREDs are a class of enzymes that catalyze the asymmetric reduction of imines to chiral secondary and primary amines, using a nicotinamide (B372718) cofactor (NAD(P)H) as the hydride source. acsgcipr.orgnih.govnih.govfrontiersin.org The substrate scope of IREDs is continually being expanded, and they have shown high catalytic activity and enantioselectivity for a range of cyclic imines. nih.gov

Whole-Cell Biocatalysts: To circumvent the need for expensive isolated cofactors, IREDs are often used in whole-cell systems (e.g., recombinant E. coli). nih.gov These systems contain endogenous mechanisms to regenerate the cofactor, requiring only the addition of a simple sugar like glucose. nih.gov Co-expression of an IRED with an alcohol dehydrogenase for cofactor recycling has also proven to be an effective strategy. nih.gov

Reductive Aminases (RedAms): Some enzymes classified as IREDs also exhibit reductive aminase activity, meaning they can catalyze the one-pot synthesis of chiral amines directly from a ketone and an amine. frontiersin.orgacs.org This powerful transformation opens up a vast chemical space for amine synthesis. frontiersin.org The application of an IRED from Streptomyces could potentially reduce (1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine to its corresponding chiral secondary amine with high enantiomeric excess.

Computational Design of Novel Imine-Based Catalysts or Ligands

In silico design and computational chemistry have become indispensable tools for accelerating the discovery and optimization of catalysts and functional molecules. mdpi.com These methods allow for the rational design of catalysts with enhanced activity and selectivity, saving significant experimental time and resources.

Research Findings:

Catalyst Design: Computational chemistry has been used to design metal-free catalysts for the hydrogenation of imines by modeling electronic structures and reaction pathways. rsc.org It has also been instrumental in understanding and engineering the stereoselectivity of enzymes. For instance, computational design was used to completely reverse the stereoselectivity of an imine reductase and to increase its thermal stability and activity. rsc.orgnih.gov

Ligand Design: The imine functional group is a common motif in ligands used in coordination chemistry and catalysis. alfachemic.com Computational modeling can predict how modifications to the ligand structure, such as the substituents on an imine-based ligand, affect the behavior of a metal catalyst in processes like ethylene (B1197577) polymerization. nih.gov

Predicting Reactivity: In silico analysis, including homology modeling and docking studies, can help predict the substrate specificity and catalytic activity of novel enzymes like IREDs. frontiersin.org For (1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine, computational tools could be used to screen virtual libraries of catalysts for specific transformations or to design novel ligands based on its unique scaffold, where the imine nitrogen and the terminal alkene could act as bidentate coordination sites.

Potential for (1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine in Materials Science Beyond Traditional Polymers

The dual functionality of (1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine (an imine bond and a vinyl group) makes it a potentially valuable building block for advanced materials with tailored properties, moving beyond simple polymerization.

Research Findings:

Dynamic Covalent Networks (CANs): The imine bond is a dynamic covalent bond, meaning its formation is reversible. This property is exploited in the design of covalent adaptive networks (CANs), which are cross-linked polymers that can be reprocessed, repaired, or recycled. mdpi.com The imine linkage can confer self-healing and degradable properties to thermoset materials. mdpi.com The imine moiety of the title compound could be incorporated into such networks.

Functionalized Surfaces and Nanomaterials: The functionalization of polymers and nanomaterials is crucial for biomedical applications like drug delivery and antimicrobial platforms. mdpi.com The imine and alkene groups of (1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine offer orthogonal handles for attachment to surfaces or for further modification.

Covalent Organic Frameworks (COFs): Imine linkages are fundamental to the structure of many COFs, which are crystalline porous materials with applications in catalysis and gas storage. acs.org Engineering the imine sites within COFs has been shown to enhance their photocatalytic activity for processes like H₂O₂ production. acs.org

Metal-Organic Complexes: Imine-containing ligands are widely used to create metal complexes for catalysis and materials science. alfachemic.com The (1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine could act as a chelating ligand, using both the imine nitrogen and the π-system of the alkene to coordinate to a metal center, similar to the coordination seen in rhodium and iridium pentenyl complexes. illinois.edu This could lead to novel catalysts or materials with interesting electronic or magnetic properties.

Table 3: Potential Materials Science Applications for (1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine

| Application Area | Potential Role of the Compound | Key Features Utilized | Reference |

|---|---|---|---|

| Self-Healing Materials | Monomer or cross-linker in a dynamic covalent network. | Reversible imine bond. | mdpi.com |

| Recyclable Thermosets | Component of a vitrimer, allowing for reprocessing. | Dynamic nature of the imine linkage. | mdpi.com |

| Functional Surfaces | Surface modification agent for biomedical or electronic materials. | Imine and alkene groups for orthogonal functionalization. | mdpi.com |

| Covalent Organic Frameworks (COFs) | A functional linker to introduce porosity and active sites. | Imine bond for framework construction; pendant alkene for post-synthetic modification. | acs.org |

| Chelating Ligands | Ligand for creating novel metal-organic complexes for catalysis or functional materials. | Imine nitrogen and alkene π-system as coordination sites. | alfachemic.comillinois.edu |

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended to confirm the (1E) configuration and structural integrity of (1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H and ¹³C NMR to identify chemical shifts for the imine group (C=N) and stereochemical environment. The (1E) configuration can be inferred from coupling constants and NOE experiments.

- IR Spectroscopy : Analyze the C=N stretching vibration (~1640–1690 cm⁻¹) to confirm the presence of the imine bond.

- X-ray Crystallography : Employ SHELXL for high-resolution structure refinement. The (1E) configuration is confirmed via crystallographic coordinates and anisotropic displacement parameters.

- Mass Spectrometry : Validate molecular weight and fragmentation patterns against theoretical predictions.

- Reference Data : Cross-validate experimental results with thermodynamic and spectral databases (e.g., NIST Chemistry WebBook ).

Q. How can researchers optimize the synthesis of (1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine to maximize yield and purity?

- Methodological Answer :

- Reaction Conditions : Test catalysts (e.g., Lewis acids like ZnCl₂), solvents (polar vs. nonpolar), and temperatures (room temp vs. reflux). Steric effects influence E/Z selectivity.

- Monitoring : Use TLC or GC-MS to track reaction progress and intermediate formation.

- Purification : Employ column chromatography or recrystallization to isolate the product. Validate purity via HPLC or melting point analysis.

- Example Table :

| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| ZnCl₂ | Toluene | 110 | 78 | 98 |

| None | EtOH | 25 | 45 | 85 |

Q. What safety protocols are essential when handling (1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation.

- Waste Management : Segregate chemical waste and dispose via certified hazardous waste facilities.

- Emergency Protocols : Maintain spill kits and eyewash stations. Refer to institutional safety guidelines (general practices similar to ).

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental thermodynamic data for (1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine?

- Methodological Answer :

- Cross-Validation : Compare DFT (e.g., B3LYP/6-31G*) or molecular dynamics (MD) simulations with experimental calorimetry data (e.g., enthalpy of formation) .

- Error Analysis : Quantify uncertainties in computational methods (basis set limitations) and experimental setups (instrument calibration).

- Example Table :

| Property | DFT Value | Experimental Value | Deviation (%) |

|---|---|---|---|

| ΔHf (kJ/mol) | -245.3 | -238.7 | 2.7 |

| C=N Bond Length (Å) | 1.28 | 1.29 | 0.78 |

Q. What strategies address contradictions in reaction kinetic data obtained from different experimental setups?

- Methodological Answer :

- Control Experiments : Replicate studies under standardized conditions (e.g., pH, ionic strength).

- Statistical Analysis : Apply ANOVA or t-tests to assess significance of observed differences .

- Transparency : Document raw data and metadata (e.g., temperature fluctuations, reagent purity) to enable reproducibility .

Q. Which crystallographic refinement methods are most effective for determining the precise molecular geometry of (1E)-N-Butyl-2,2-dimethylpent-4-en-1-imine?

- Methodological Answer :

- High-Resolution Refinement : Use SHELXL to model anisotropic displacement parameters and hydrogen bonding.

- Twinning Analysis : Apply the TWIN law in SHELXL if crystal twinning is detected.

- Validation Metrics : Monitor R-factors (R1 < 5%) and electron density maps (residual peaks < 0.5 eÅ⁻³).

Q. How can researchers validate the stereochemical stability of the (1E) configuration under varying experimental conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.